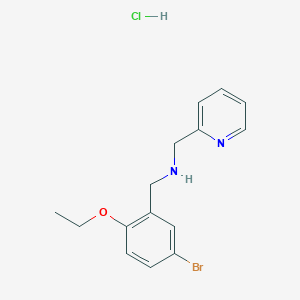
2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine, also known as 4C-T-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in exploring the potential therapeutic benefits of psychoactive compounds. 4C-T-2 is known for its hallucinogenic properties and has been the subject of scientific research for its potential applications in the treatment of various mental health disorders.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are associated with mood regulation and cognitive function. The activation of these receptors also leads to changes in neural activity, which can result in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine are complex and not fully understood. Studies have shown that it can lead to changes in neural activity, which can result in altered perception, mood, and behavior. It has also been shown to increase heart rate, blood pressure, and body temperature, which can have potential health risks.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine in lab experiments include its unique mechanism of action, which can provide insights into the neural mechanisms underlying mental health disorders. However, its potential health risks and legal status limit its use in human studies, and the lack of understanding of its biochemical and physiological effects makes it difficult to interpret the results of animal studies.
Zukünftige Richtungen
For research on 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine include further studies on its mechanism of action, potential therapeutic applications, and potential health risks. It is also important to explore the potential use of other psychoactive compounds for the treatment of mental health disorders, as well as the development of safer and more effective treatments. Overall, research on psychoactive compounds has the potential to provide valuable insights into the neural mechanisms underlying mental health disorders and to develop new treatments that can improve the lives of millions of people.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has been the subject of scientific research for its potential applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Studies have shown that 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has a unique mechanism of action that involves the activation of serotonin receptors in the brain, which are responsible for regulating mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-21-16-11-18(23-3)17(22-2)10-14(16)12-20-9-8-13-4-6-15(19)7-5-13/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKUEUEKUMMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCC2=CC=C(C=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4834151.png)
![3-(5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4834155.png)
![1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4834163.png)
![1-(3,5-dimethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834165.png)
![N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4834183.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4834195.png)


![5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4834224.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834233.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4834246.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4834247.png)